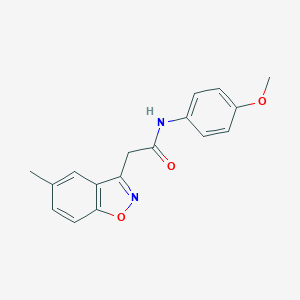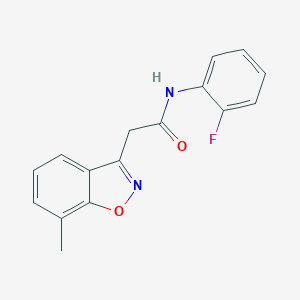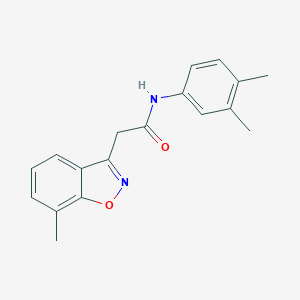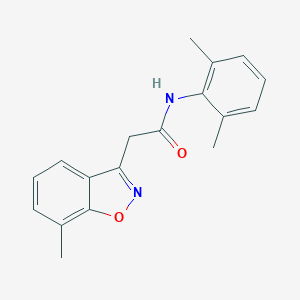
N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzisoxazole ring fused with a methoxyphenyl group and an acetamide moiety, which contribute to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobenzyl alcohol and acetic anhydride, under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the benzisoxazole intermediate.
Acetamide Formation: The final step involves the acylation of the benzisoxazole derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the benzisoxazole ring, potentially converting it to a benzisoxazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where nucleophiles can replace the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Benzisoxazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression, leading to its observed effects.
類似化合物との比較
N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide vs. N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)propionamide: The latter has a propionamide group instead of an acetamide group, which may affect its reactivity and biological activity.
This compound vs. N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)butyramide: The butyramide derivative has a longer alkyl chain, potentially altering its solubility and pharmacokinetic properties.
Uniqueness: this compound stands out due to its specific combination of structural features, which confer unique chemical reactivity and potential biological activities. Its methoxyphenyl group, benzisoxazole ring, and acetamide moiety collectively contribute to its distinct properties and applications.
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-11-3-8-16-14(9-11)15(19-22-16)10-17(20)18-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,20) |
InChIキー |
FPORWQLIGBDIBW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286676.png)
![4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286678.png)
![Methyl 4-{6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286680.png)
![3-(4-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286683.png)
![4-[6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286687.png)
![4-[6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286688.png)
![6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286690.png)
![4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B286697.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B286700.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B286701.png)
![methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B286703.png)



